molecular formula C10H10N2O2S B13799761 (R)-alpha-Amino-2-benzothiazolepropanoic acid CAS No. 81440-41-7

(R)-alpha-Amino-2-benzothiazolepropanoic acid

Cat. No.: B13799761
CAS No.: 81440-41-7
M. Wt: 222.27 g/mol
InChI Key: DNDVHMGBCGSRIY-ZCFIWIBFSA-N
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Description

2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an alpha-amino group and a propanoic acid moiety attached to the benzothiazole ring. The ® designation indicates that the compound has a specific chiral configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Propanoic Acid Moiety: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction using propanoic anhydride or propanoic chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of Alpha-Amino Group: The alpha-amino group can be introduced through a reductive amination reaction, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of 2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazoleacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.

    2-Benzothiazoleethanol: Contains an ethanol group instead of a propanoic acid group.

    2-Benzothiazolepropanoic acid: Lacks the alpha-amino group present in 2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI).

Uniqueness

2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) is unique due to the presence of both the alpha-amino group and the propanoic acid moiety, which confer distinct chemical and biological properties

Properties

CAS No.

81440-41-7

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

(2R)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid

InChI

InChI=1S/C10H10N2O2S/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5,11H2,(H,13,14)/t6-/m1/s1

InChI Key

DNDVHMGBCGSRIY-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N

Origin of Product

United States

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